molecular formula C10H13NO2 B13603728 (r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol

(r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol

Cat. No.: B13603728
M. Wt: 179.22 g/mol
InChI Key: BMTOGQCQAFGHSS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzofuran, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzofuran.

    Functionalization: The benzofuran ring is functionalized to introduce the amino and hydroxyl groups. This can be achieved through various chemical reactions, including amination and hydroxylation.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethanol: A similar compound with a hydroxyl group instead of an amino group.

    2,3-Dihydrobenzofuran-5-ylmethanol: A compound with a similar benzofuran structure but different functional groups.

Uniqueness

®-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C10H13NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2/t9-/m0/s1

InChI Key

BMTOGQCQAFGHSS-VIFPVBQESA-N

Isomeric SMILES

C1COC2=C1C=C(C=C2)[C@H](CO)N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.